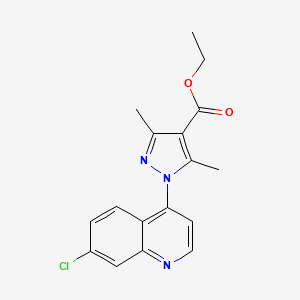
ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been found to display various biological activities .
Synthesis Analysis
While specific synthesis methods for “ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate” were not found, there are general methods for synthesizing similar quinoline derivatives. For instance, novel 7-chloro-4-aminoquinoline derivatives have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
Applications De Recherche Scientifique
Reaction with Hydrazines
Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines in different solvents, leading to mixtures of regioisomeric 3- and 5-substituted pyrazoles. Selective formation conditions for specific pyrazoles have been identified, contributing to the synthesis of complex organic compounds (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Synthesis of Quinoline Derivatives
Treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate leads to pyrano[3,2-c]quinoline diones, which can be further processed to obtain various quinoline derivatives. This synthesis pathway illustrates the versatility of ethyl quinoline carboxylates in producing biologically active compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antioxidant Properties
A study synthesizing novel oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine demonstrated that some of these compounds exhibit higher antioxidant activities than standard antioxidants. This research highlights the potential of ethyl quinoline carboxylates in developing antioxidants (Hassan, Abdel‐kariem, & Ali, 2017).
Antibacterial and Antimicrobial Properties
Ethyl 2-amino-4-aryl-6-chloro-4H-pyrano[3,2-h]quinoline-3-carboxylate and its derivatives have shown potential as antibacterial and antimicrobial agents. This application is significant for pharmaceutical research and development (Nahas & Abdel-Hafez, 2005).
Application in Anticancer Research
Various pyrazolo[4,3-d]pyrimidine derivatives synthesized from reactions involving ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate have been evaluated for their potential as anticancer agents. This underscores the compound's role in developing new cancer therapies (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Propriétés
IUPAC Name |
ethyl 1-(7-chloroquinolin-4-yl)-3,5-dimethylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-4-23-17(22)16-10(2)20-21(11(16)3)15-7-8-19-14-9-12(18)5-6-13(14)15/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFGTHLKURMIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=C3C=CC(=CC3=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)
![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)
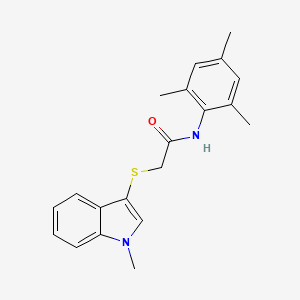
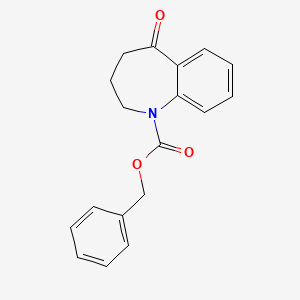
![7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2556767.png)

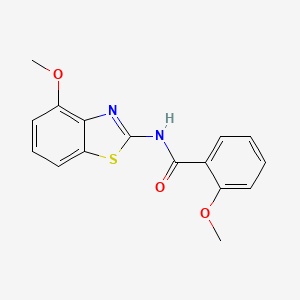
![Ethyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]thio}acetate](/img/structure/B2556774.png)
![3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2556775.png)
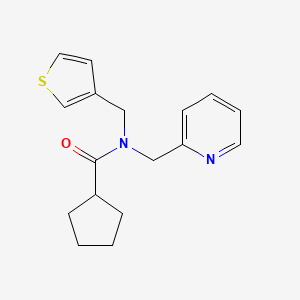

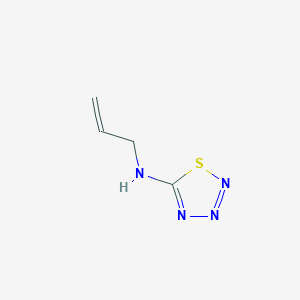
![Cyclopentyl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2556781.png)